chemical and physical properties of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol
chemical and physical properties of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol
An In-depth Technical Guide to 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol is an organic compound featuring a sulfone functional group and a primary alcohol. The presence of both chloro and fluoro substituents on the aromatic ring, combined with the reactive 2-hydroxyethylsulfonyl moiety, makes this molecule a potentially valuable building block in medicinal chemistry and organic synthesis. Sulfones are recognized for their chemical stability and their ability to act as versatile intermediates in the construction of complex molecules.[1][2] The 2-hydroxyethyl sulfone group, in particular, is a precursor to vinyl sulfones, which are important reactive intermediates, and can also be found in various bioactive molecules.[3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol, based on established chemical principles and data from analogous compounds.
Physicochemical Properties
The exact physical properties of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol have not been extensively reported. However, we can estimate its properties based on the known data of 2-(phenylsulfonyl)ethanol and the electronic effects of the halogen substituents.[4][5][6][7] The chloro and fluoro groups are expected to increase the molecular weight, density, and boiling point compared to the unsubstituted analogue.
| Property | Estimated Value | Source for Analogue |
| Molecular Formula | C8H8ClFO3S | - |
| Molecular Weight | 238.66 g/mol | - |
| Appearance | Likely a colorless to pale yellow viscous liquid or low-melting solid | [7] |
| Boiling Point | > 360.1 °C at 760 mmHg (estimated) | [4] |
| Melting Point | Likely higher than the 121.5 °C of the non-halogenated analog | [4] |
| Density | > 1.282 g/mL (estimated) | [4] |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, acetone, and ethyl acetate. Low solubility in water. | [4] |
| pKa of -OH | ~16 (similar to other primary alcohols) | - |
Synthesis and Mechanism
A plausible and efficient method for the synthesis of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol is the reaction of 3-chloro-5-fluorobenzenesulfonyl chloride with an excess of ethylene glycol. This is a standard method for the preparation of sulfonate esters, which in this case, due to the use of a diol, results in the formation of the desired hydroxyethyl sulfone.
The reaction proceeds via a nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The use of a large excess of ethylene glycol ensures that the reaction primarily yields the mono-substituted product rather than the di-substituted ether. A mild base, such as pyridine or triethylamine, is often used to neutralize the HCl generated during the reaction.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol.
Detailed Experimental Protocol
-
To a solution of 3-chloro-5-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 5-10 mL/mmol) at 0 °C, add ethylene glycol (10 eq) followed by the dropwise addition of pyridine (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol.
Chemical Reactivity and Applications
The chemical reactivity of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol is dictated by its two primary functional groups: the hydroxyl group and the sulfonyl group.
-
Reactions of the Hydroxyl Group: The primary alcohol can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.
-
Reactions involving the Sulfonyl Group: The sulfonyl group is generally stable, but the α-protons (on the carbon adjacent to the sulfonyl group) are acidic and can be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles.
-
Elimination to form a Vinyl Sulfone: A key reaction of 2-hydroxyethyl sulfones is the base-mediated elimination of water to form the corresponding vinyl sulfone. Aryl vinyl sulfones are valuable Michael acceptors in organic synthesis.
Potential Applications in Drug Discovery
The sulfone moiety is a common feature in many pharmaceuticals due to its metabolic stability and ability to act as a hydrogen bond acceptor.[1][2] The 2-hydroxyethylsulfonyl group can serve as a versatile handle for further chemical modification. The resulting derivatives could be explored for various biological activities. For instance, sulfonamides, synthesized from sulfonyl chlorides, are a well-known class of antibacterial drugs.[8][9]
Caption: Potential synthetic transformations of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol.
Analytical Characterization
The structure of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol can be confirmed using a combination of spectroscopic techniques. The following are the predicted spectral data:
| Technique | Predicted Spectral Features |
| ¹H NMR | - Aromatic protons (3H): Multiplets in the range of δ 7.5-8.0 ppm. The specific splitting pattern will be complex due to meta-coupling between protons and coupling to the fluorine atom. - -SO₂-CH₂- protons (2H): A triplet around δ 3.4-3.6 ppm. - -CH₂-OH protons (2H): A triplet around δ 3.9-4.1 ppm.[10] - -OH proton (1H): A broad singlet, the chemical shift of which is concentration and solvent dependent. This peak will disappear upon D₂O exchange.[10] |
| ¹³C NMR | - Aromatic carbons (6C): Peaks in the range of δ 120-145 ppm. The carbon attached to fluorine will show a large C-F coupling constant. - -SO₂-CH₂- carbon: A peak around δ 58-62 ppm. - -CH₂-OH carbon: A peak around δ 55-60 ppm.[10] |
| IR Spectroscopy | - O-H stretch: A broad absorption in the range of 3200-3500 cm⁻¹ (due to hydrogen bonding). - C-H stretches (aromatic and aliphatic): Peaks around 3100-2850 cm⁻¹. - S=O stretches (asymmetric and symmetric): Strong absorptions around 1350-1300 cm⁻¹ and 1150-1120 cm⁻¹. - C-O stretch: A peak in the range of 1050-1150 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (238.66). The isotopic pattern will show the presence of one chlorine atom (M+2 peak with ~32% intensity of the M⁺ peak). - Key Fragmentation Patterns: Loss of H₂O, loss of C₂H₄O, and cleavage of the C-S and S-O bonds. |
Safety and Handling
The specific toxicological properties of 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol have not been determined. However, based on the data for its likely precursor, 3-chloro-5-fluorobenzenesulfonyl chloride, and other related sulfonyl compounds, it should be handled with care.[11][12][13] The precursor is corrosive and reacts violently with water.[11] While the final product is expected to be less reactive, it may still be a skin and eye irritant.[6]
Hazard Statements (Predicted):
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Measures:
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working with the compound as a powder or if aerosols are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
First-Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Get medical attention if irritation develops.
-
In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Disposal:
Dispose of contents/container in accordance with local, regional, national, and international regulations.
References
-
2-(Phenylsulfonyl)ethanol | C8H10O3S | CID 30202 - PubChem. (n.d.). Retrieved April 4, 2026, from [Link]
-
17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved April 4, 2026, from [Link]
-
2-(phenylsulfonyl)ethanol (C8H10O3S) - PubChemLite. (n.d.). Retrieved April 4, 2026, from [Link]
-
Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. (n.d.). Retrieved April 4, 2026, from [Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Organic Letters - ACS Publications. (2024, July 11). Retrieved April 4, 2026, from [Link]
-
The synthesis of arylsulfonyl halides - Sciencemadness.org. (n.d.). Retrieved April 4, 2026, from [Link]
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - MPG.PuRe. (2021, December 13). Retrieved April 4, 2026, from [Link]
-
The importance of sulfur-containing motifs in drug design and discovery - Semantic Scholar. (n.d.). Retrieved April 4, 2026, from [Link]
-
Toxicity of Halogen, Sulfur and Chlorinated Aromatic Compounds | Request PDF. (n.d.). Retrieved April 4, 2026, from [Link]
-
Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). Retrieved April 4, 2026, from [Link]
-
Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022, February 1). Retrieved April 4, 2026, from [Link]
-
Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved April 4, 2026, from [Link]
-
Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (n.d.). Retrieved April 4, 2026, from [Link]
-
Some reactions of 2-chloroethanesulfonyl chloride - RIT Digital Institutional Repository. (n.d.). Retrieved April 4, 2026, from [Link]
-
Mass spectrum of (A) 2-hydroxyethyl vinyl sulfone after BSTFA... - ResearchGate. (n.d.). Retrieved April 4, 2026, from [Link]
- US4754071A - Process for preparing aryl hydroxyethyl sulfones - Google Patents. (n.d.).
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC. (n.d.). Retrieved April 4, 2026, from [Link]
-
Toxicology of thiono-sulfur compounds - PubMed - NIH. (n.d.). Retrieved April 4, 2026, from [Link]
-
Formation of sulfonyl aromatic alcohols by electrolysis of a bisazo reactive dye - PubMed. (2012, December 5). Retrieved April 4, 2026, from [Link]
-
Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products - MDPI. (2022, April 6). Retrieved April 4, 2026, from [Link]
-
Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry. (2023, December 9). Retrieved April 4, 2026, from [Link]
-
14.11: H-NMR and C-NMR of Alcohols and Phenols - Chemistry LibreTexts. (2025, November 12). Retrieved April 4, 2026, from [Link]
-
Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides - PubMed. (2007, January 15). Retrieved April 4, 2026, from [Link]
-
CHM2211 Chapter 19.6 - Protecting Group with Ethylene Glycol - YouTube. (2026, February 27). Retrieved April 4, 2026, from [Link]
-
Ternary choline chloride/benzene sulfonic acid/ethylene glycol deep eutectic solvents for oxidative desulfurization at room temperature - PMC. (n.d.). Retrieved April 4, 2026, from [Link]
-
Ethylene Glycol | Medical Management Guidelines | Toxic Substance Portal | ATSDR - Cdc. (n.d.). Retrieved April 4, 2026, from [Link]
- CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents. (n.d.).
-
Scheme 2 The typical reactions of ethylene glycol in the presence of acid catalyst. - ResearchGate. (n.d.). Retrieved April 4, 2026, from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4754071A - Process for preparing aryl hydroxyethyl sulfones - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. 2-(Phenylsulfonyl)ethanol | C8H10O3S | CID 30202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(PHENYLSULFONYL)ETHANOL | 20611-21-6 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jsynthchem.com [jsynthchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
